2-Ethynyl-1-methylpyrrolidine
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Overview
Description
2-Ethynyl-1-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an ethynyl group at the second position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1-methylpyrrolidine typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 1-methylpyrrolidine with an ethynylating agent such as ethynyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the ethynylation process, and the reaction conditions are optimized for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the ethynyl group can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 2-ethyl-1-methylpyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable bases or acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: 2-Ethyl-1-methylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism by which 2-Ethynyl-1-methylpyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
2-Ethynyl-1-methylpyrrolidine can be compared with other pyrrolidine derivatives such as:
1-Methylpyrrolidine: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynylpyrrolidine: Similar structure but without the methyl group, affecting its chemical properties and uses.
1-Ethynyl-2-methylpyrrolidine: Positional isomer with different physical and chemical characteristics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
IUPAC Name |
2-ethynyl-1-methylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-3-7-5-4-6-8(7)2/h1,7H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYWNBGSIQAWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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